An In-depth Technical Guide to Boc-D-Tyr(3-Cl)-OH.DCHA for Advanced Peptide Research
An In-depth Technical Guide to Boc-D-Tyr(3-Cl)-OH.DCHA for Advanced Peptide Research
Introduction: The Strategic Advantage of Incorporating 3-Chloro-D-Tyrosine in Peptide Synthesis
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and fine-tune the physicochemical characteristics of a peptide. Among the vast array of non-canonical amino acids, halogenated derivatives of tyrosine have garnered significant interest. This guide focuses on N-α-tert-butyloxycarbonyl-3-chloro-D-tyrosine dicyclohexylammonium salt (Boc-D-Tyr(3-Cl)-OH.DCHA), a key building block for introducing 3-chloro-D-tyrosine into peptide sequences using Boc-solid-phase peptide synthesis (SPPS).
The presence of a chlorine atom on the aromatic ring of D-tyrosine introduces unique electronic and steric properties. The D-configuration of the amino acid inherently confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. The electron-withdrawing nature of the chlorine atom can influence the acidity of the phenolic hydroxyl group and alter the electronic environment of the aromatic ring, potentially leading to modified binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties of Boc-D-Tyr(3-Cl)-OH.DCHA, detailed protocols for its application in peptide synthesis, and a discussion of its role in the development of novel peptide therapeutics and research tools.
Chemical and Physical Properties of Boc-D-Tyr(3-Cl)-OH.DCHA
A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the free acid, which can be prone to degradation.[1]
| Property | Value | Source(s) |
| Synonym | Boc-m-chloro-D-Tyr-OH·DCHA | [1] |
| CAS Number | 478183-57-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈ClNO₅·C₁₂H₂₃N | [1][2][3] |
| Molecular Weight | 497.07 g/mol | [1][2] |
| Appearance | White to off-white powder | General Observation |
| Melting Point | 204 - 206 °C | [1] |
| Optical Rotation | [α]²⁰D = -44 ± 2° (c=0.5 in DMF) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in DMF and other organic solvents. The DCHA salt form improves solubility in organic solvents.[1] | General knowledge |
| Storage | 0 - 8 °C | [1] |
Note: The DCHA salt must be converted to the free acid prior to the coupling reaction in SPPS. This is typically achieved by treatment with an acid, such as potassium hydrogen sulfate (KHSO₄), during the workup of the amino acid activation step.[4]
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
The incorporation of Boc-D-Tyr(3-Cl)-OH into a growing peptide chain follows the general principles of Boc-SPPS. However, the steric hindrance from the bulky Boc group and the chlorine atom on the tyrosine ring may necessitate optimized coupling conditions to ensure high efficiency.
Workflow for Boc-SPPS Cycle
Detailed Protocol for Coupling Boc-D-Tyr(3-Cl)-OH
This protocol provides a robust method for the efficient incorporation of Boc-D-Tyr(3-Cl)-OH using HBTU as the activating agent. HBTU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[5][6]
1. Conversion of DCHA Salt to Free Acid (In Situ):
-
The conversion to the free acid is typically performed in situ during the activation step. The acidic environment generated by the coupling additives (like HOBt, which is a component of HBTU) facilitates this conversion. For manual synthesis where the amino acid is pre-dissolved, a separate acid wash of the dissolved amino acid solution in an organic solvent can be performed.[4]
2. Deprotection of the N-terminal Boc Group:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes.[7]
-
Drain the solution and treat again with 25-50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes. Repeat this step three times to ensure complete neutralization of the trifluoroacetate salt.[5]
-
Wash the resin thoroughly with DMF to remove excess base.
4. Coupling of Boc-D-Tyr(3-Cl)-OH:
-
In a separate vessel, pre-activate Boc-D-Tyr(3-Cl)-OH (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents, if not already part of the HBTU reagent) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes. The solution should change color.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The extended coupling time helps to ensure a high coupling efficiency for this sterically hindered amino acid.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.
5. Capping (Optional but Recommended):
-
If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF, DCM, and methanol to remove any excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Cleavage and Deprotection of Peptides Containing 3-Chloro-D-Tyrosine
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] A more common and less hazardous alternative is the use of a high concentration of TFA in the presence of scavengers.
Cleavage Cocktail and Procedure
The choice of scavengers is critical to prevent side reactions, particularly the alkylation of sensitive residues by the carbocations generated during the cleavage of Boc and other protecting groups.[8]
Recommended Cleavage Cocktail (Reagent B): [6]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is typically purified by RP-HPLC. Peptides containing the hydrophobic 3-chloro-tyrosine residue may exhibit increased retention times on C18 columns.[9][10][11]
Illustrative HPLC Purification Workflow
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 30-60 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
Mass Spectrometry and NMR Spectroscopy
The identity and purity of the final peptide should be confirmed by mass spectrometry (to verify the molecular weight) and, if necessary, by NMR spectroscopy for structural elucidation.
Applications in Peptide Research and Drug Discovery
The incorporation of 3-chloro-D-tyrosine can be a valuable strategy for:
-
Enhancing Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, prolonging the in vivo half-life of the peptide.[12]
-
Modulating Receptor Binding: The electronic and steric properties of the chlorine atom can alter the binding affinity and selectivity of the peptide for its target receptor.
-
Probing Structure-Activity Relationships (SAR): Systematically replacing natural tyrosine residues with 3-chloro-D-tyrosine can provide insights into the role of the phenolic hydroxyl group and the aromatic ring in biological activity.
-
Development of Novel Therapeutics: Peptides containing modified amino acids are being explored for a wide range of therapeutic areas, including oncology, metabolic diseases, and neurology.[13] The unique properties of 3-chloro-D-tyrosine may lead to the development of peptide drugs with improved efficacy and pharmacokinetic profiles. For instance, 3-chlorotyrosine has been studied as a biomarker for chlorine exposure and myeloperoxidase-catalyzed oxidative stress, suggesting its formation in biological systems under certain pathological conditions.[14][15]
Conclusion
Boc-D-Tyr(3-Cl)-OH.DCHA is a valuable and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. A thorough understanding of its chemical characteristics and the implementation of optimized coupling and cleavage protocols are essential for its successful application in peptide research. The strategic incorporation of 3-chloro-D-tyrosine offers a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of peptide drug candidates, thereby expanding the landscape of peptide-based therapeutics.
References
-
Aapptec Peptides. Boc-Tyr(3-Cl)-OH DCHA. [Link]
-
Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure. ACS Publications. [Link]
-
3-chlorotyrosine and 3,5-dichlorotyrosine as Biomarkers of Respiratory Tract Exposure to Chlorine Gas. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Boc Solid Phase Peptide Synthesis Methods. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
RSC Publishing. A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC. [Link]
-
ResearchGate. How can I remove Boc protective group in prescense of Trt and TBS?. [Link]
-
ResearchGate. How can I get a proper HPLC for hydrophobic peptide?. [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC. [Link]
-
Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Publishing. [Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]
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HPLC Analysis and Purification of Peptides. PMC. [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. [Link]
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Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
Peptide Oxidation/Reduction Side Reactions. ResearchGate. [Link]
-
Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]
-
Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils. PubMed. [Link]
-
Aapptec Peptides. Boc-3-Thi-OH DCHA [83825-42-7]. [Link]
-
Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. PubMed. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
International Journal of Molecular Sciences. MDPI. [Link]
-
Research progress on chemical modifications of tyrosine residues in peptides and proteins. [Link]
-
KEGG PATHWAY Database. [Link]
-
World Anti-Doping Agency. The Prohibited List. [Link]
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